N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE
Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features multiple functional groups, including methoxy, amino, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives to form the oxadiazole rings . The reaction conditions often require the use of catalysts and solvents such as acetic acid and ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
Mescaline: A naturally occurring psychedelic compound with a similar methoxy substitution pattern.
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE is unique due to its combination of methoxy, amino, and oxadiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[5-[(3,4-dimethoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O5/c1-27-14-7-5-13(6-8-14)22-18-17(24-31-26-18)19-23-20(30-25-19)21-11-12-4-9-15(28-2)16(10-12)29-3/h4-10H,11H2,1-3H3,(H,22,26)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTYFXTUUPIXJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NON=C2C3=NOC(=N3)NCC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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